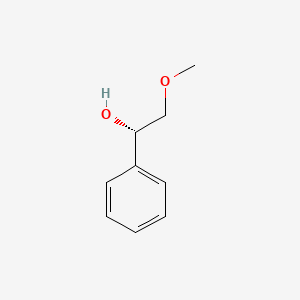

(S)-2-Methoxy-1-phenylethanol

Description

Significance of Enantiomerically Pure Chiral Alcohols in Modern Organic Synthesis

Enantiomerically pure alcohols are of paramount importance in modern organic synthesis, serving as indispensable intermediates in the chemical and pharmaceutical industries. nih.gov These chiral molecules are foundational building blocks for a wide array of high-value products, including pharmaceuticals, agrochemicals, flavorings, and advanced materials. nih.govrug.nl The synthesis of optically active alcohols is a major focus of research, as traditional chemical methods often rely on expensive or toxic reagents and may lack precise stereo- and regio-control. nih.gov

To overcome these challenges, significant progress has been made in developing catalytic asymmetric methods. rug.nl Biocatalytic approaches, in particular, are gaining traction as they offer environmentally benign processes under mild conditions with remarkable enantioselectivity. nih.govrsc.orgresearchgate.net These enzymatic strategies, alongside chemoenzymatic methods, provide powerful tools for producing enantiopure alcohols, avoiding the 50% theoretical yield limit of classical kinetic resolutions. researchgate.net The development of these methods allows for the construction of complex chiral molecules with high precision, a cornerstone of modern drug discovery and materials science. rug.nlrsc.org

Overview of (S)-2-Methoxy-1-phenylethanol as a Chiral Building Block and Research Target

This compound is a specific chiral alcohol that has emerged as a valuable chiral building block and research target in asymmetric synthesis. ambeed.combldpharm.com Its structure, featuring a stereogenic center bearing a hydroxyl group and an adjacent methoxy (B1213986) group, makes it a versatile precursor for more complex chiral molecules.

This compound serves as a starting material in various synthetic applications. For instance, it has been utilized in the synthesis of N-substituted 6,7-benzomorphan based opioid receptor agonists and as a starting material for N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine, which acts as a serine protease inhibitor. sigmaaldrich.com Furthermore, it can function as a chiral ligand in the preparation of organolanthanoid complexes. sigmaaldrich.com The utility of this compound is also demonstrated in its use for the kinetic resolution of other compounds, such as cyclic dicarboxylic anhydrides. chempedia.info Its importance is further highlighted by research into its separation and analysis, for example, through the use of specialized chiral stationary phases in high-performance liquid chromatography (HPLC). rsc.org

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 65487-97-0 |

| Appearance | Liquid |

| Density | 1.054 g/mL at 25 °C |

| Boiling Point | 65 °C at 0.1 mmHg |

| Refractive Index | n20/D 1.52 |

| Optical Activity | [α]19/D +133°, c = 1 in acetone |

| Optical Purity | ee: 99% (GLC) |

| Source: bldpharm.comsigmaaldrich.comchemsrc.comsynblock.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopy Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.36-7.24 (m, 5H), 4.20 (dd, J = 8.3, 3.9 Hz, 1H), 3.68-3.57 (m, 2H), 3.27 (s, 3H), 2.85 (s, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 138.4, 128.8, 128.4, 127.2, 84.3, 67.3, 55.7 |

| Source: rsc.org |

Research Findings on Synthesis and Application

This compound is typically synthesized via the asymmetric reduction of its corresponding ketone, 2-methoxyacetophenone (B1211565). chemsrc.com This transformation is a key step that establishes the chiral center of the molecule.

The primary application of this chiral alcohol is as a versatile intermediate in asymmetric synthesis. It serves as a precursor for creating other optically active molecules. For example, it is a key component in the synthesis of chiral ligands used in transition-metal catalyzed reactions. These ligands can induce high enantioselectivity in reactions such as the asymmetric reduction of ketones with borane, leading to secondary alcohols with high enantiomeric excesses. mdpi.com

Furthermore, its derivatives have been explored in medicinal chemistry. The enantiomers of 1-phenylethanol (B42297) derivatives are studied for their potential as inhibitors for specific biological targets. lu.se The precise stereochemistry of this compound is critical, as different enantiomers can exhibit significantly different biological activities and binding affinities. lu.se

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-methoxy-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDIVLMPQVYVGW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447962 | |

| Record name | (S)-2-Methoxy-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65487-97-0 | |

| Record name | (S)-2-Methoxy-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereocontrol in the Preparation of S 2 Methoxy 1 Phenylethanol

Regioselective and Stereoselective Formation via Epoxide Ring-Opening

The ring-opening of epoxides, particularly styrene-7,8-oxide, presents a direct route to 2-methoxy-1-phenylethanol (B2815661). The success of this method hinges on controlling both the site of nucleophilic attack (regioselectivity) and the resulting stereochemistry.

Nucleophilic Attack on Substituted Epoxides (e.g., Styrene-7,8-oxide)

The reaction of styrene-7,8-oxide with a nucleophile like methanol (B129727) can yield two regioisomers: 2-methoxy-1-phenylethanol and 2-methoxy-2-phenylethanol (B1584293). researchgate.net The nucleophilic attack of the azide (B81097) ion on styrene (B11656) oxide, for instance, occurs at the least substituted carbon of the epoxide ring via an SN2 mechanism. lu.se In the case of methanolysis, the reaction can be directed to favor the formation of 2-methoxy-2-phenylethanol. researchgate.netscispace.com This is often achieved through the activation of the epoxide oxygen by a Brønsted or Lewis acid, which generates a partial positive charge on the benzylic carbon, making it susceptible to nucleophilic attack. scispace.com The use of catalysts is crucial in guiding this regioselectivity. For instance, base-catalyzed hydrolysis of styrene-7,8-oxide with sodium methoxide (B1231860) leads to the formation of both regioisomeric methoxy (B1213986) alcohols without racemization. researchgate.net

The stereochemical outcome of the ring-opening is also a critical consideration. The methanolysis of (R)-styrene oxide catalyzed by tin(IV) chloride proceeds with complete regioselectivity, with the nucleophilic attack occurring at the benzylic position. This reaction predominantly proceeds with an inversion of configuration at the benzylic carbon, yielding (S)-2-methoxy-2-phenylethanol with a high enantiomeric excess. researchgate.net

Influence of Catalysis on Isomer Distribution

Catalysis plays a pivotal role in determining the distribution of isomers in the ring-opening of styrene oxide. Various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to enhance activity and selectivity. tdx.catresearchgate.net

Acidic catalysts, such as zeolites and metal-organic frameworks (MOFs), can accelerate the epoxide ring-opening reaction. tdx.catresearchgate.net For example, mordenite (B1173385) samples modified with fluorine have been studied for their catalytic behavior in the isomerization of styrene oxide. tdx.cat The presence of stronger Brønsted acid sites in these modified zeolites can lead to higher activity. tdx.cat Similarly, MOFs like UiO-66 and its derivatives have been shown to be effective catalysts for the methanolysis of styrene oxide, with the reaction proceeding through an SN1 mechanism to selectively form 2-methoxy-2-phenylethanol. scispace.com The catalytic activity of these materials is often attributed to the Lewis acidic nature of their metal clusters. scispace.com

The choice of catalyst can also influence the regioselectivity of the reaction. For instance, the use of a Zr(IV)-based MOF has demonstrated excellent catalytic activity and regioselectivity in the methanolysis of styrene oxide. researchgate.net In some cases, the choice of the organometallic reagent itself can switch the regioselectivity of the epoxide ring-opening. nih.gov

| Catalyst System | Substrate | Product(s) | Key Findings |

| Sodium Methoxide | Styrene-7,8-oxide | 2-methoxy-1-phenylethanol & 2-methoxy-2-phenylethanol | Base-catalyzed hydrolysis yields both regioisomers without racemization. researchgate.net |

| Tin(IV) Chloride | (R)-Styrene oxide | (S)-2-methoxy-2-phenylethanol | Complete regioselectivity with inversion of configuration at the benzylic carbon. researchgate.net |

| Fluorine-modified Mordenite | Styrene oxide | Phenylacetaldehyde (isomerization product) | Increased Brønsted acidity enhances catalytic activity. tdx.cat |

| UiO-66 MOF | Styrene oxide | 2-methoxy-2-phenylethanol | Catalyzes regioselective methanolysis via an SN1 mechanism. scispace.com |

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a powerful means to produce (S)-2-methoxy-1-phenylethanol with high enantiopurity. These methods often involve the use of chiral auxiliaries, catalysts, or precursors to control the stereochemical outcome of the reaction.

Diastereofacial Discrimination in Organometallic Additions Utilizing Chiral Precursors

One effective strategy for asymmetric synthesis involves the diastereofacial discrimination in the addition of organometallic reagents to chiral precursors. oup.comresearchgate.netrug.nlmmu.ac.uk This approach relies on a chiral auxiliary to influence the direction of nucleophilic attack on a prochiral center. For example, the addition of organometallic reagents to chiral imines or oxime ethers can proceed with high diastereoselectivity. oup.comresearchgate.net The choice of the organometallic reagent can be crucial; for instance, a reversal in diastereoselectivity has been observed when switching between phenylmagnesium bromide and phenyllithium (B1222949) in additions to certain chiral sulfinimines. researchgate.net This allows for the synthesis of both enantiomers of the target amine from the same chiral auxiliary. researchgate.net The steric interactions between the chiral auxiliary and the incoming nucleophile are often the determining factor in the enantiofacial discrimination. mmu.ac.uk

Strategies Involving Chiral Alkoxymethyl Oxime Ethers Derived from this compound

This compound itself can serve as a chiral auxiliary in the synthesis of other chiral molecules. Chiral alkoxymethyl oxime ethers derived from this alcohol have been used in diastereoselective reactions with organometallic reagents. oup.comresearchgate.net For example, the addition of an allyl Grignard reagent complexed with cerium trichloride (B1173362) to a chiral (E)-alkoxymethyl oxime ether derived from this compound proceeds with high stereoselectivity to give the corresponding (S)-amine. oup.comresearchgate.net Conversely, the use of allyllithium can lead to the preferential formation of the opposite (R)-isomer. oup.comresearchgate.net The configuration of the starting oxime ether plays a significant role in the diastereofacial discrimination. oup.comresearchgate.net This methodology provides a versatile route to enantiomerically enriched amines, which are valuable intermediates in organic synthesis. oup.com

| Organometallic Reagent | Chiral Substrate | Major Product Diastereomer | Reference |

| Allyl-MgBr/CeCl3 | Chiral (E)-alkoxymethyl oxime ether | (S)-amine | oup.comresearchgate.net |

| Allyllithium | Chiral (E)-alkoxymethyl oxime ether | (R)-amine | oup.comresearchgate.net |

Potential Biocatalytic Pathways for Enantioselective Production

Biocatalysis offers an environmentally friendly and highly selective alternative for the production of chiral alcohols like this compound. unimi.itd-nb.infosrce.hrresearchgate.net This approach utilizes whole cells of microorganisms or isolated enzymes to catalyze stereoselective reductions of corresponding ketones.

For instance, the enantioselective reduction of 2-methoxyacetophenone (B1211565) can yield this compound. googleapis.com Various microorganisms, such as Pichia glucozyma and Didymosphaeria igniaria, have been shown to effectively reduce a range of aromatic ketones to their corresponding (S)-alcohols with high yields and enantiomeric excesses. unimi.itoup.com Plant tissues, such as carrot roots (Daucus carota), have also been employed as biocatalysts for the asymmetric reduction of acetophenone (B1666503) derivatives, predominantly forming the (S)-alcohol. srce.hrresearchgate.net

Enzyme-catalyzed cascade reactions represent another promising biocatalytic strategy. A one-pot, two-step cascade involving a peroxygenase-catalyzed oxidation of a suitable precursor to the prochiral ketone, followed by an enantioselective reduction catalyzed by an alcohol dehydrogenase (ADH), can provide access to either the (R)- or (S)-enantiomer of the desired alcohol. d-nb.info For example, the (S)-selective ADH from Rhodococcus ruber (ADH-A) can be used for the stereoselective ketoreduction. d-nb.info

The enantioselective reduction of 2-methoxyacetophenone has been achieved with high enantiomeric excess using ruthenium complexes as catalysts for hydrogen transfer reactions, affording the (S)-alcohol in good yield. googleapis.com

Chiral Auxiliary-Mediated Syntheses (Conceptual relevance for chiral alcohols)

The use of chiral auxiliaries represents a powerful and well-established strategy in asymmetric synthesis for controlling the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs a subsequent stereoselective transformation, leading to the formation of one diastereomer in preference to the other. york.ac.uk Following the reaction, the auxiliary is cleaved from the product and can ideally be recovered for reuse. wikipedia.org This approach transforms an enantioselective reaction into a diastereoselective one, which often allows for the easy separation of diastereomers by standard laboratory techniques like chromatography or crystallization. york.ac.uk

For the synthesis of a chiral alcohol such as this compound, this strategy would conceptually involve the diastereoselective reduction of a prochiral ketone, 2-methoxyacetophenone, or the stereoselective generation of the chiral center via C-C bond formation. While direct literature detailing a chiral auxiliary-mediated synthesis specifically for this compound is not prominent, the principles are well-illustrated by established methodologies like the Evans oxazolidinone and SAMP/RAMP hydrazone methods, which are broadly applicable to the synthesis of a wide range of chiral molecules, including alcohols.

Pioneered by David A. Evans, oxazolidinones are among the most reliable and widely used chiral auxiliaries, particularly for stereoselective alkylations and aldol (B89426) reactions. wikipedia.org The auxiliary is first acylated, and the resulting N-acyl oxazolidinone can be converted into a chiral enolate. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. wikipedia.orgyork.ac.uk

The products of these reactions, which contain the chiral auxiliary, can be subsequently transformed into a variety of functional groups. For instance, the acyl group can be cleaved to furnish chiral carboxylic acids, converted to esters, or, importantly, reduced to provide chiral alcohols. This versatility makes the Evans auxiliary a powerful tool for the synthesis of complex chiral molecules. researchgate.net Although primarily used for constructing new carbon-carbon bonds, the resulting products are key intermediates that can be readily converted to chiral alcohols.

Table 1: Representative Diastereoselective Evans Aldol Reactions

| N-Acyl Auxiliary | Aldehyde | Diastereoselectivity (syn:anti) | Yield |

| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85% |

| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 97:3 | 80% |

| N-acetyl-(S)-4-benzyl-2-oxazolidinone | Propionaldehyde | 95:5 | 75-85% |

This table presents typical results for Evans aldol reactions to illustrate the high levels of diastereoselectivity commonly achieved. The resulting aldol products can be reductively cleaved to yield chiral 1,3-diols.

Another cornerstone of chiral auxiliary-based synthesis is the SAMP/RAMP hydrazone method, developed by E. J. Corey and Dieter Enders. wikipedia.org (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are chiral auxiliaries derived from proline. orgsyn.org These auxiliaries react with ketones or aldehydes to form chiral hydrazones. wikipedia.org

The key step involves the deprotonation of the hydrazone with a strong base like lithium diisopropylamide (LDA) to form a rigid, chelated azaenolate. The chiral auxiliary directs the subsequent alkylation of this azaenolate, which proceeds with a very high degree of diastereoselectivity. Finally, the auxiliary can be removed by ozonolysis or hydrolysis to release the α-alkylated chiral ketone or aldehyde with high enantiomeric purity. wikipedia.org This chiral ketone is a direct precursor to the desired chiral alcohol, which can be obtained through a simple stereoretentive reduction. This method is exceptionally effective for the asymmetric α-alkylation of ketones. mit.edu

Table 2: Asymmetric α-Alkylation of Ketones via SAMP Hydrazone Method

| Ketone | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Product |

| Cyclohexanone | Iodomethane | ≥95% | ≥95% |

| Propanal | Benzyl bromide | ≥95% | ≥95% |

| Diethyl ketone | Ethyl iodide | 90-98% | 90-98% |

This table illustrates the general effectiveness of the SAMP/RAMP hydrazone method in achieving high stereoselectivity in the α-alkylation of carbonyl compounds. The resulting chiral ketones can be reduced to the corresponding chiral alcohols.

Advanced Spectroscopic and Chromatographic Elucidation of S 2 Methoxy 1 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For chiral compounds like (S)-2-Methoxy-1-phenylethanol, specialized NMR techniques are employed to determine the absolute configuration of the stereogenic center.

Application of Chiral Derivatizing Agents (e.g., Mosher Esters) for Diastereomeric Analysis

A widely adopted NMR-based method for assigning the absolute configuration of chiral alcohols is the use of chiral derivatizing agents (CDAs). wikipedia.org One of the most prominent CDAs is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.orgnih.gov This method involves the reaction of the chiral alcohol with both enantiomers of Mosher's acid chloride, (R)- and (S)-MTPA-Cl, to form a pair of diastereomeric esters, known as Mosher esters. wikipedia.orgnih.govumn.edu

These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the original alcohol. nih.govlibretexts.org The underlying principle is that the phenyl group of the MTPA moiety creates a magnetically anisotropic environment, leading to differential shielding or deshielding of the protons in the two diastereomers. libretexts.orgcdnsciencepub.com By comparing the chemical shift differences (Δδ = δS - δR) for various protons in the molecule, the spatial arrangement of the substituents around the chiral center can be determined. libretexts.org For instance, in the analysis of a similar compound, 1-phenylethanol (B42297), the formation of diastereomeric esters with (R)-(-)-acetoxyphenylacetic acid allowed for the distinction of the (R,R) and (S,R) diastereomers by observing the different chemical shifts of the methyl protons. nih.govunits.it

The general procedure for a Mosher ester analysis involves:

Preparation of the two diastereomeric esters by reacting the alcohol with (R)- and (S)-MTPA chloride separately. umn.edu

Acquisition of high-resolution ¹H NMR spectra for both diastereomers.

Assignment of the proton signals and calculation of the chemical shift differences (Δδ).

Correlation of the sign of the Δδ values with the established model to assign the absolute configuration. libretexts.org

| Proton | (S)-MTPA Ester (δS) | (R)-MTPA Ester (δR) | Δδ (δS - δR) |

| H-1 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Methoxy (B1213986) (alcohol) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Methoxy (MTPA) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Phenyl | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Note: This table presents a hypothetical data structure for a Mosher ester analysis of this compound. Actual chemical shift values would be determined experimentally. |

Multidimensional NMR Techniques for Structural Confirmation

While one-dimensional NMR provides essential information, multidimensional NMR techniques offer a more detailed and unambiguous structural confirmation of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning all proton and carbon signals.

In a study of phenylethanoid glycosides, which share structural similarities with the target molecule, 2D NMR spectra (HSQC) were crucial in assigning the methylene (B1212753) protons at the C-1 position. acs.org For this compound, these techniques would provide definitive correlations between the methoxy protons and the C-2 carbon, the benzylic proton and the C-1 carbon, and the protons of the phenyl group with their respective carbons. This comprehensive assignment is critical for a complete structural elucidation and to support the findings from stereochemical analyses.

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are vital for determining the enantiomeric purity of this compound and for the separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. rsc.org The principle behind this method is the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times.

For the analysis of racemic 2-methoxy-2-phenylethanol (B1584293), a γ-cyclodextrin metal-organic framework (γ-CD MOF) packed column has been shown to provide good resolution in normal-phase mode. rsc.org In one study, the elution order for similar aromatic alcohols on this type of column was consistently the R-enantiomer eluting before the S-enantiomer, indicating a stronger affinity of the CSP for the S-enantiomer. rsc.org A recent study in 2024 also demonstrated the successful enantioseparation of 2-methoxy-2-phenylethanol using a novel chiral core-shell composite material as the stationary phase in HPLC. nih.gov

| Parameter | Value | Reference |

| Column | γ-CD MOF packed column | rsc.org |

| Mobile Phase | Dichloromethane:Methanol (B129727) (99.75:0.25 v/v) | rsc.orgrsc.org |

| Flow Rate | 1 mL/min | rsc.org |

| Detection | UV at 254 nm | rsc.org |

| Retention Time (R-enantiomer) | Specific value not provided | |

| Retention Time (S-enantiomer) | Specific value not provided | |

| Selectivity (α) | Specific value not provided | |

| Resolution (Rs) | Specific value not provided | |

| Note: This table illustrates the typical parameters for chiral HPLC analysis. Specific retention times and separation factors are dependent on the exact experimental conditions. |

Diastereomer Separation via HPLC on Achiral Stationary Phases

An alternative to using expensive chiral stationary phases is the separation of diastereomers on a conventional achiral stationary phase, such as silica (B1680970) gel. nih.gov This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which, due to their different physical properties, can be separated by standard HPLC. wikipedia.orgnih.gov

For example, racemic alcohols can be esterified with an enantiomerically pure chiral acid. nih.gov The resulting diastereomeric esters can then be separated on a silica gel column. nih.gov This method has been successfully applied to separate the diastereomeric esters of 4-octanol (B147376) formed with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid. nih.gov Similarly, the diastereomeric amides formed from a racemic acid and camphorsultam were separable by HPLC on silica gel. nih.gov This technique could be readily applied to this compound by first creating a diastereomeric derivative.

Mass Spectrometry (MS) for Molecular Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) in Synthetic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS is instrumental in confirming the compound's identity and assessing its purity by analyzing its fragmentation pattern. rsc.org

When a sample of 2-Methoxy-1-phenylethanol (B2815661) is introduced into the GC-MS system, it is first vaporized and then separated from other components in the mixture as it travels through a capillary column. rsc.org The retention time, the time it takes for the compound to pass through the column, is a characteristic feature. Following separation, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments.

The mass spectrum of 2-Methoxy-1-phenylethanol typically shows a prominent peak corresponding to the molecular ion [M]+, as well as several characteristic fragment ions. nih.gov Analysis of these fragments provides valuable information about the molecule's structure. For instance, the NIST Mass Spectrometry Data Center reports a top peak at m/z 107 and a second highest at m/z 121 for 2-Methoxy-1-phenylethanol. nih.gov These fragments are indicative of the phenyl and methoxyethyl moieties within the structure.

Table 1: GC-MS Data for 2-Methoxy-1-phenylethanol

| Parameter | Value | Reference |

|---|---|---|

| Instrument | Agilent 7820A-5890 | nih.gov |

| Library | Main library | nih.gov |

| Total Peaks | 66 | nih.gov |

| Top Peak (m/z) | 107 | nih.gov |

| 2nd Highest Peak (m/z) | 121 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This technique is particularly useful for confirming the molecular formula of newly synthesized compounds like this compound.

Unlike standard mass spectrometry, HRMS can differentiate between ions with very similar nominal masses. For this compound, with a molecular formula of C₉H₁₂O₂, the calculated exact mass is 152.08373 Da. nih.gov HRMS analysis of a sample would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy provides strong evidence for the correct molecular formula and helps to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). For example, a study on related compounds demonstrated the use of HRMS to confirm the calculated versus found mass of synthesized derivatives. scielo.br

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂O₂ | nih.gov |

| Exact Mass (Calculated) | 152.083729621 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group and Structural Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides key information about its structural features. scielo.brchempedia.info

The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3600-3200 cm⁻¹. The C-O stretching vibration of the alcohol and ether groups typically appears in the 1260-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and ethyl groups appears just below 3000 cm⁻¹. The characteristic absorptions for the phenyl group (C=C stretching) are found in the 1600-1450 cm⁻¹ range. For instance, in a related compound, IR spectroscopy was used to identify a sulfonate stretching peak at 1176 cm⁻¹.

Table 3: Key IR Absorption Bands for 2-Methoxy-1-phenylethanol

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | ~3400 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=C Stretch (Aromatic) | 1600-1450 |

Optical Rotation and Polarimetry for Enantiomeric Excess Determination

Optical rotation is a unique property of chiral molecules that causes them to rotate the plane of polarized light. Polarimetry is the technique used to measure this rotation and is essential for determining the enantiomeric excess (ee) of a chiral sample like this compound. nih.govchempedia.info

The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). For (S)-(+)-2-Methoxy-2-phenylethanol, a specific rotation of +133° (c = 1 in acetone) has been reported. sigmaaldrich.com By measuring the optical rotation of a synthesized sample and comparing it to the known value for the pure enantiomer, the enantiomeric excess can be calculated. A positive sign of rotation indicates the (S)-enantiomer is in excess. This technique is crucial for verifying the stereochemical outcome of asymmetric syntheses. For instance, in the resolution of related compounds, polarimetry was used to confirm the enantiopurity of the products. researchgate.net

Table 4: Optical Rotation Data

| Compound | Specific Rotation [α] | Conditions | Reference |

|---|---|---|---|

| (S)-(+)-2-Methoxy-2-phenylethanol | +133° | c = 1 in acetone, 19°C, D-line | sigmaaldrich.com |

| (R)-(-)-2-methoxy-2-phenylethyl 4-methylbenzenesulfonate | -42.9° | in CHCl₃ | |

| (S)-2-(3,4-dihydroxy phenyl)-2-methoxyl-ethanol | +41.7° | c 0.02, MeOH, 20°C, D-line | mdpi.com |

Computational Chemistry and Theoretical Investigations of S 2 Methoxy 1 Phenylethanol

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (S)-2-Methoxy-1-phenylethanol at the molecular level. These calculations help in understanding the molecule's stability, geometry, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and to minimize the energy of this compound. Through DFT calculations, researchers can identify the most stable conformations of the molecule. For analogous compounds like 2-phenylethanol (B73330) and its derivatives, DFT studies, often using functionals like B3LYP with basis sets such as 6-311G**, have been instrumental. These studies predict the existence of multiple stable conformers, primarily distinguished by the orientation of the hydroxyl and methoxy (B1213986) groups relative to the phenyl ring. The most stable conformers are often stabilized by intramolecular interactions. While specific DFT geometry optimization data for this compound is not extensively documented in publicly available literature, the principles from related molecules suggest that its conformational landscape is similarly complex and governed by subtle energetic balances.

A theoretical study on the closely related 2-methoxy-1,2-diphenylethanone using the B3LYP/6-31G(d) level of theory demonstrated the presence of three stable conformers (cisoid, skewed, and transoid) in the gas phase, with low energy barriers separating them. nih.gov This suggests that this compound would also exhibit multiple low-energy conformations.

Table 1: Predicted Computational Data for 2-Methoxy-1-phenylethanol (B2815661)

| Property | Value | Source |

| Molecular Weight | 152.19 g/mol | nih.gov |

| XLogP3-AA | 0.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 152.083729621 Da | nih.gov |

| Monoisotopic Mass | 152.083729621 Da | nih.gov |

| Topological Polar Surface Area | 29.5 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Complexity | 97.7 | nih.gov |

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various semi-empirical methods are also employed for the conformational analysis of molecules like this compound. These methods provide a hierarchical approach to accuracy and computational cost.

Studies on 2-phenylethanol and 2-(4-methoxyphenyl)ethanol have utilized both DFT and MP2 methods to investigate their conformational preferences. aip.org These calculations have been crucial in identifying the gauche and anti conformers and in quantifying the energetic differences between them. For 2-phenylethanol, the gauche conformer, stabilized by an intramolecular OH/π interaction, is found to be the most stable. researchgate.netnih.gov The introduction of a methoxy group, as in 2-(4-methoxyphenyl)ethanol, has been shown to enhance this OH/π interaction, further stabilizing the gauche-like structures. aip.org It is therefore highly probable that the this compound molecule also favors a gauche conformation due to this stabilizing interaction.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time.

Analysis of Intramolecular Interactions (e.g., OH/π Interaction)

MD simulations can be employed to study the persistence and strength of intramolecular interactions, such as the OH/π interaction in this compound, in a dynamic environment. This interaction, where the hydroxyl proton interacts with the π-electron cloud of the phenyl ring, is a key factor in determining the molecule's preferred conformation.

Spectroscopic studies on 2-(4-methoxyphenyl)ethanol have indicated that the presence of the methoxy group strengthens the intramolecular OH/π interaction compared to unsubstituted 2-phenylethanol. aip.org This is attributed to the electron-donating nature of the methoxy group, which increases the electron density of the phenyl ring, making the π-system a better hydrogen bond acceptor. aip.orgresearchgate.net MD simulations of this compound would likely reveal a persistent gauche conformation stabilized by this enhanced OH/π bond. While direct MD simulation data for this compound is scarce, a study on 1-phenylethanol (B42297) derivatives highlighted the importance of stereochemistry in binding interactions, which can be explored using MD. lu.se

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations incorporating explicit solvent molecules or using continuum solvation models are essential for understanding these effects.

A computational study on 2-phenethylamines demonstrated that while the molecules prefer a folded (gauche) conformation in the gas phase, the presence of a solvent can alter the conformational equilibrium. acs.org For 2-methoxy-1,2-diphenylethanone, it was found that the population of the more polar cisoid conformer increases with the permittivity of the solvent. nih.gov This suggests that for this compound, polar solvents might stabilize conformers with larger dipole moments, potentially competing with the intramolecular OH/π interaction that dominates in the gas phase or in non-polar solvents. Theoretical studies on other molecules have utilized the integral equation formalism polarizable continuum model (IEFPCM) to investigate solvent effects. eurjchem.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and to aid in the interpretation of experimental spectra.

For related compounds, quantum chemical calculations have been used to predict vibrational frequencies (IR and Raman), and electronic transition energies (UV-Vis). For instance, a study on 2-phenylethanol and 2-phenoxyethanol (B1175444) involved computing vibrational frequencies at the B3LYP level to make tentative assignments for their normal modes. researchgate.net Similarly, for 2-(4-methoxyphenyl)ethanol, calculated vibrational frequencies using M06-2x and MP2 methods were used to assign the bands in the dispersed fluorescence spectra. aip.org The red-shift in the calculated OH stretching frequency upon formation of the intramolecular OH/π bond is a key spectroscopic signature that correlates well with experimental IR dip spectra. aip.org

While a detailed comparison for this compound is not available, experimental NMR data for a related compound, 2-methoxy-2-phenylethanol (B1584293), has been reported, which could serve as a benchmark for future computational predictions. rsc.org A study on (S)-1-phenylethanol demonstrated the power of combining DFT calculations with vibrational circular dichroism (VCD) spectroscopy to assign the absolute configuration, highlighting a promising avenue for future research on this compound. bch.ro

Computational NMR and IR Spectral Simulations

Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable for interpreting experimental data and confirming structural assignments.

NMR Spectral Simulation: DFT calculations are routinely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. For chiral compounds like this compound, computational methods can be particularly insightful. For instance, in studies of related chiral molecules like (R)-2-Amino-1-PhenylEthanol, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully employed to calculate chemical shifts that correlate well with experimental spectra recorded in solution. eurjchem.com The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for such calculations. scielo.org.za

Furthermore, computational NMR spectroscopy is a key tool for determining the absolute configuration of chiral centers. By simulating the NMR spectra of different stereoisomers, a direct comparison with experimental data can lead to an unambiguous assignment. This approach, sometimes coupled with statistical methods like DP4+ probability analysis, has become a standard in modern stereochemical analysis. Combined quantum mechanics and molecular dynamics (QM/MM) computations can also be used to model the subtle differences in NMR chemical shifts that arise when a chiral molecule interacts with a chiral solvent, providing a first-principles basis for determining absolute configuration. cas.cz

IR Spectral Simulation: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These simulations are crucial for assigning the absorption bands observed in experimental FT-IR spectra to specific molecular vibrations. For molecules containing hydroxyl (–OH) groups, computational studies are particularly useful for understanding the effects of intra- and intermolecular hydrogen bonding.

Studies on the related compound 2-methoxyethanol, performed at the MP2 level of theory with a 6-31+G(d) basis set, have shown that the vibrational spectra are strikingly dependent on the molecular conformation, with frequency shifts of up to 80 cm⁻¹ observed between different conformers. rsc.org Similarly, investigations on 2-phenylethanol indicate that the introduction of a methoxy group, as is the case in this compound, likely enhances the intramolecular interaction between the hydroxyl group's hydrogen atom and the π-electrons of the phenyl ring. researchgate.net This interaction would be computationally and experimentally observable as a red-shift (a shift to lower wavenumber) of the O-H stretching frequency. researchgate.net

Table 1: Common Computational Methods for Spectral Simulation

| Parameter | Computational Method | Typical Basis Set | Application Notes |

|---|---|---|---|

| NMR Chemical Shifts | DFT (GIAO Method) | 6-311++G(d,p) | Used to predict ¹H and ¹³C NMR spectra and assist in stereochemical assignment. |

| IR Frequencies/Intensities | DFT (B3LYP) or MP2 | 6-31G(d) or 6-31+G(d) | Calculates vibrational modes to aid in the assignment of experimental IR and Raman spectra. |

| Conformational Analysis | DFT or MP2/MP4 | 6-311G** | Determines stable conformers and the energetic barriers between them. |

Vibrational Analysis for Mode Assignment

Vibrational analysis based on computational force field calculations allows for the detailed assignment of each normal mode of vibration to specific atomic motions within the molecule, such as stretching, bending, and torsional movements. This process is essential for a complete understanding of the molecule's dynamics and for correctly interpreting experimental IR and Raman spectra.

For related aromatic alcohols, DFT calculations (e.g., at the B3LYP/6-311G** level) have been used to compute the harmonic vibrational frequencies and provide tentative assignments for the normal modes. researchgate.net Although the calculated absolute frequencies are often systematically higher than experimental values, a uniform scaling factor is typically applied to achieve excellent agreement between theoretical and experimental spectra. nipne.ro

Key insights from vibrational analysis of analogous compounds include:

O-H Stretch: The position of the O-H stretching vibration is highly sensitive to hydrogen bonding. Computational studies on 2-phenylethanol predict that its gauche conformer is stabilized by an intramolecular interaction between the hydroxyl hydrogen and the phenyl ring, affecting this vibrational mode. researchgate.net The presence of the methoxy group in this compound is expected to further influence this interaction. researchgate.net

C-H Stretches: In a study on 2-methoxyethanol, ab initio calculations showed that vibrations in the C-H stretching region are highly conformation-dependent. rsc.org Vibrations above 2955 cm⁻¹ were found to be characteristic of a gauche conformation around the C-O(H) bond, while the region between 2850–2900 cm⁻¹ was congested with numerous bands. rsc.org

Phenyl Ring Modes: The characteristic C-C stretching vibrations within the phenyl ring are typically predicted in the 1400-1650 cm⁻¹ range, which aligns well with experimental observations in similar molecules. researchgate.net

This detailed assignment of vibrational modes, facilitated by computational chemistry, provides a robust foundation for the structural characterization of this compound and for understanding how its structure influences its spectroscopic properties.

Table 2: Predicted Vibrational Assignments for Structurally Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Computational Insight |

|---|---|---|

| O-H Stretch | 3600 - 3650 | Frequency is sensitive to intramolecular H-bonding with the phenyl π-system. researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Typically appears as a group of sharp bands. nipne.ro |

| Aliphatic C-H Stretch | 2850 - 3000 | Conformationally sensitive; can be used to probe the geometry of the ethyl-methoxy side chain. rsc.org |

| Phenyl C=C Stretch | 1400 - 1650 | A set of characteristic bands for the aromatic ring. researchgate.net |

Applications of S 2 Methoxy 1 Phenylethanol in Asymmetric Catalysis and Synthesis

Role as a Chiral Ligand or Auxiliary Precursor

The chiral nature of (S)-2-Methoxy-1-phenylethanol makes it an excellent starting material for the synthesis of chiral ligands and auxiliaries, which are crucial for controlling the stereochemical outcome of chemical reactions.

Design and Synthesis of Chiral Inducers for Stereoselective Reactions

This compound is a foundational molecule for the design and synthesis of various chiral inducers. These inducers, when incorporated into catalysts or reactants, can direct the formation of one stereoisomer over another. For instance, it can be used to prepare chiral alkoxymethyl oxime ethers. When these chiral oxime ethers react with organometallic reagents like allyl Grignard reagents, they can selectively produce amines with a specific stereochemistry (either (S) or (R) configuration) depending on the reaction conditions and the metal used. oup.com This demonstrates how the chirality originating from this compound can be transferred to new molecules.

Furthermore, derivatives of this compound can be incorporated into more complex ligand frameworks. For example, pseudo-dipeptides prepared from amino acids and (S)-amino alcohols, which share structural similarities with this compound, have been used to create a library of ligands for metal-catalyzed reductions. mdpi.com These ligands, in combination with metals like ruthenium, form catalysts that can achieve high enantioselectivity in the reduction of ketones. mdpi.com

Influence on Diastereoselectivity and Enantioselectivity in Metal-Catalyzed Transformations

The derivatives of this compound, when used as chiral ligands, exert a significant influence on the diastereoselectivity and enantioselectivity of metal-catalyzed reactions. The steric and electronic properties of the ligand, originating from the this compound backbone, create a chiral environment around the metal center, which dictates the approach of the substrate and leads to the preferential formation of one enantiomer or diastereomer.

A notable example is the use of ligands derived from this compound in the asymmetric hydrogenation of ketones. Chiral ruthenium complexes bearing ligands derived from this alcohol can effectively catalyze the reduction of ketones to their corresponding chiral alcohols with high enantiomeric excess. mdpi.com For instance, the asymmetric hydrogenation of α-methoxy ketones using a ruthenium-(S)-BINAP complex yields the corresponding (R)-alcohol with high enantioselectivity. The steric hindrance provided by the methoxy (B1213986) group in such ligands can enhance enantioselectivity by stabilizing the preferred transition state.

Similarly, iridium catalysts modified with chiral ligands can be used for the enantioselective and regioselective allylic etherification of alcohols. nih.gov The use of chiral secondary alcohols like (S)-1-phenylethanol in these reactions can lead to the formation of bis-chiral ethers with high diastereocontrol. nih.gov This highlights the ability of the chiral alcohol to influence the stereochemical outcome at a new stereocenter.

The dynamic kinetic resolution (DKR) of racemic alcohols is another area where derivatives of this compound play a crucial role. In DKR, a racemic alcohol is converted into a single enantiomer of a product through a combination of a lipase-catalyzed resolution and a metal-catalyzed racemization of the unreacted alcohol. mdpi.com Ruthenium complexes are often employed for the racemization of the slower-reacting alcohol enantiomer, and the mechanism involves the formation of a metal-alkoxide intermediate. mdpi.com

Chiral Derivatizing Agent in Analytical Chemistry

This compound and its derivatives are instrumental in analytical chemistry for the stereochemical analysis of chiral compounds. By reacting a chiral molecule of unknown configuration with a pure enantiomer of a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and can be distinguished by techniques like NMR spectroscopy and HPLC, allowing for the determination of the original enantiomeric composition and absolute configuration.

Determination of Absolute Configuration of Chiral Substrates (e.g., alcohols, amines)

This compound has been employed as a chiral probe to determine the absolute configuration of other chiral molecules. nih.govsigmaaldrich.com For example, it was used in the X-ray structural analysis to correct the initially misassigned absolute configuration of the active enantiomer of the drug amlodipine. nih.govsigmaaldrich.com

A common strategy involves converting the chiral alcohol or amine into a diastereomeric derivative. For instance, reacting a chiral alcohol with an axially chiral carboxylic acid, which can be synthesized and resolved using derivatives of (S)-1-phenylethanol, produces diastereomeric esters. oup.comoup.com The elution order of these diastereomers in HPLC can be correlated to the absolute configuration of the alcohol. oup.com Similarly, ¹H NMR spectroscopy of these diastereomers, often in the presence of a lanthanide shift reagent, can show distinct signals for the different diastereomers, allowing for their differentiation. oup.com

The "Mosher's method" is a well-known technique that utilizes a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to determine the absolute configuration of alcohols and amines. wikipedia.org While not directly this compound, the principles are analogous. The formation of diastereomeric esters or amides with a chiral agent allows for the determination of configuration via NMR analysis. wikipedia.org

Facilitating Enantiomeric Purity Analysis via Diastereomer Formation

The formation of diastereomers is also a powerful method for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample. oup.com Once a mixture of enantiomers is converted into a mixture of diastereomers by reacting with a pure chiral derivatizing agent like a derivative of this compound, the ratio of the diastereomers can be quantified using chromatography or spectroscopy. oup.comvulcanchem.com

High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. Diastereomers generally have different retention times on a chiral or even an achiral stationary phase, allowing for their separation and quantification. oup.com For example, diastereomeric esters formed from a chiral alcohol and a chiral binaphthyl carboxylic acid can be baseline separated by HPLC, and the ratio of the peak areas corresponds to the enantiomeric ratio of the original alcohol. oup.com

The following table summarizes the separation of diastereomeric esters of 2'-methoxy-1,1'-binaphthyl-2-carboxylic acid with various chiral alcohols, demonstrating the utility of this approach in determining enantiomeric purity.

| Chiral Alcohol | Elution Order of Diastereomers ((aS,R) vs. (aS,S)) | Separation Factor (α) |

| 1-Phenylethanol (B42297) | (aS,R) elutes faster | 1.15 |

| 1-(1-Naphthyl)ethanol | (aS,R) elutes faster | 1.21 |

| 1-(2-Naphthyl)ethanol | (aS,R) elutes faster | 1.23 |

| Data adapted from Miyano et al., 1989. oup.com |

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct applications in asymmetric catalysis and analysis, this compound serves as a key intermediate in the synthesis of more complex and often biologically active organic molecules. Its ability to undergo a variety of chemical transformations makes it a valuable building block for constructing intricate molecular architectures.

For instance, this compound can be used as a starting material for the synthesis of N-substituted 6,7-benzomorphan based opioid receptor agonists and N-acetyl-O-((2S)-2-methoxy-2-phenylethyl)-L-serine, a serine protease inhibitor. sigmaaldrich.com It can also serve as a ligand in the preparation of organolanthanoid complexes. sigmaaldrich.com

The synthesis of the drug Rivastigmine, used for the treatment of dementia, involves an intermediate, (R)-3-methoxy-1-phenylethanol, which highlights the pharmaceutical relevance of such chiral phenylethanol derivatives. uniovi.es The synthesis of chiral 1-phenylethanol derivatives is also crucial for creating inhibitors of galectin-3, a protein implicated in cancer. lu.se These examples underscore the importance of this compound and its analogs as precursors to medicinally relevant compounds.

Precursor for Nitrogen-Containing Biologically Active Substances (e.g., Amines, Amino Acids, ß-Lactams, Alkaloids)

This compound is a key starting material for synthesizing chiral nitrogenous compounds. The addition of organometallic reagents to imino compounds is a fundamental method for preparing amines, which are crucial intermediates for producing biologically significant molecules like amino acids, β-lactams, and alkaloids. oup.com The stereochemistry of the final product can be controlled by using a chiral auxiliary, such as one derived from this compound. oup.com

Research has demonstrated the utility of chiral alkoxymethyl oxime ethers derived from this compound in the diastereoselective synthesis of amines. oup.com In these studies, the chiral moiety directs the approach of a nucleophile to the carbon-nitrogen double bond, leading to the preferential formation of one diastereomer over the other. The choice of the metallic reagent can influence the stereochemical outcome, a phenomenon known as diastereofacial differentiation. oup.com For example, the reaction of an oxime ether derived from this compound with an allyl Grignard reagent complexed with cerium trichloride (B1173362) selectively yields the (S)-amine. oup.com Conversely, using allyllithium as the reagent favors the formation of the opposite (R)-isomer. mdpi.com This controlled synthesis of either enantiomer from the same starting material is a significant advantage in asymmetric synthesis. oup.com

The resulting chiral amines are versatile intermediates. They can be further elaborated into β-amino acids and β-lactams (azetidinones), which are core structures in many antibiotics and other therapeutic agents. researchgate.net The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for constructing the β-lactam ring. researchgate.netresearchgate.net The stereochemistry of the substituents on the β-lactam ring is often controlled by the stereochemistry of the starting imine. researchgate.net

Furthermore, chiral building blocks derived from phenyl-ethanol structures are instrumental in the enantioselective total synthesis of complex alkaloids. nih.gov Phenylglycinol-derived lactams, which are structurally related to derivatives of this compound, serve as powerful intermediates in constructing diverse alkaloid skeletons, including various piperidine (B6355638) and indole (B1671886) alkaloids. nih.gov This underscores the potential of this compound as a precursor in this important class of natural products.

Table 1: Diastereoselective Addition of Allyl Metallic Reagents to a Chiral Oxime Ether Derived from this compound This table summarizes the results from the reaction of a chiral (E)-alkoxymethyl oxime ether with different allyl metallic reagents to form chiral amines, demonstrating how the choice of reagent influences the stereoselectivity.

| Entry | Metallic Reagent | Product Ratio ((S)-Amine : (R)-Amine) | Total Yield (%) |

| 1 | Allylmagnesium bromide | 47 : 53 | 59 |

| 2 | Allylmagnesium bromide / CeCl₃ | 82 : 18 | - |

| 3 | Allyllithium | 25 : 75 | - |

| Data sourced from Fujisawa et al., 1991. oup.com |

Building Block for Advanced Pharmaceutical Intermediates (drawing from the utility of chiral alcohols)

Chirality is a critical factor in the efficacy and safety of many pharmaceuticals, making the production of single-enantiomer drug intermediates a paramount concern for the pharmaceutical industry. bohrium.com Chiral alcohols, such as this compound, are indispensable building blocks in the synthesis of these advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). sigmaaldrich.com Their utility stems from their ability to introduce a specific stereocenter into a molecule, which can be carried through subsequent synthetic steps to yield a final product with the desired stereochemistry.

The advantages of using chiral building blocks are numerous. Enzyme-catalyzed reactions, for instance, are often highly enantioselective and can be performed under mild conditions, which avoids issues like racemization or rearrangement that can occur in traditional chemical syntheses. bohrium.com Biocatalytic methods are frequently employed for the synthesis of chiral alcohols that are later used in drug development. bohrium.comsigmaaldrich.com

Chiral aromatic secondary alcohols, the class to which this compound belongs, are particularly important intermediates in pharmaceutical chemistry. sigmaaldrich.com They serve as starting materials for a wide array of single-stereoisomer drugs. For example, specific enantiomers of chiral alcohols like 2-hexanol (B165339) and 2-heptanol (B47269) have been used as key intermediates in the synthesis of an antivirally active glycolipid and a potent vasopressin V2 receptor agonist, respectively. This highlights the role of such chiral alcohols in creating complex molecules with specific biological activities. The presence of the methoxy group in this compound offers an additional functional handle for synthetic transformations compared to a simple alkyl or aryl alcohol, further expanding its potential utility in constructing diverse and complex pharmaceutical intermediates.

Table 2: Examples of Chiral Alcohols as Intermediates in Pharmaceutical Synthesis This table illustrates the application of specific chiral alcohols as building blocks or resolving agents for pharmaceutical intermediates, showcasing the general utility of this class of compounds.

| Chiral Alcohol | Application in Synthesis | Target Molecule Class / Use | Reference |

| (R)- and (S)-2-Hexanol | Preparation of key intermediates for model studies | Antivirally active glycolipid (Cycloviracin B1) | |

| (R)-2-Heptanol | Resolving a diastereoisomeric mixture of a key intermediate | Vasopressin V2 receptor agonist | |

| (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | Potential intermediate for synthesis | Anti-Alzheimer's drugs | bohrium.com |

| Ethyl-(R)-4-chloro-3-hydroxybutanoate | Chiral intermediate | Pharmaceutical synthesis | bohrium.com |

| This table provides representative examples of the utility of chiral alcohols in pharmaceutical development. |

Future Perspectives in S 2 Methoxy 1 Phenylethanol Research

Exploration of Novel Biocatalytic and Chemoenzymatic Pathways

The pursuit of greener and more efficient synthetic routes to enantiomerically pure compounds has driven research towards biocatalytic and chemoenzymatic approaches for the production of (S)-2-Methoxy-1-phenylethanol. A key strategy involves the asymmetric reduction of the prochiral ketone, 2-methoxyacetophenone (B1211565).

Whole-cell biocatalysis presents a promising avenue, utilizing microorganisms that express alcohol dehydrogenases (ADHs) with high stereoselectivity. For instance, various yeast strains have been successfully employed for the bioreduction of substituted acetophenones. A notable example is the use of Saccharomyces uvarum for the asymmetric bioreduction of 4-methoxyacetophenone, achieving high conversion and enantiomeric excess. rsc.org Similarly, Bacillus cereus TQ-2 has been identified as a potent whole-cell biocatalyst for the anti-Prelog asymmetric reduction of acetophenone (B1666503), yielding the (R)-enantiomer with excellent enantiomeric excess, highlighting the potential for discovering enzymes with complementary stereoselectivity. mdpi.com The exploration of diverse microbial sources, including marine-derived fungi, is expected to yield novel ADHs with desirable activities and selectivities for 2-methoxyacetophenone. mdpi.com

The use of isolated enzymes, particularly ketoreductases (KREDs), offers greater control over reaction conditions and simplifies downstream processing. Gene mining technologies are being employed to discover novel reductases with specific activity towards target ketones. For example, a novel reductase, LpSDR from Lacisediminihabitans profunda, was identified and successfully used for the biocatalytic reduction of p-methoxyacetophenone to the corresponding (R)-alcohol with high conversion and enantiomeric excess. oup.com The development of self-sufficient heterogeneous biocatalysts, where the enzyme and its cofactor (e.g., NADPH) are co-immobilized, represents a significant advancement for continuous flow synthesis and improved catalyst recyclability. nih.gov

Chemoenzymatic pathways, which combine enzymatic reactions with traditional chemical steps, can offer synergistic advantages. For instance, an enzymatic kinetic resolution of racemic 2-methoxy-1-phenylethanol (B2815661) could be a viable strategy, similar to the well-established lipase-catalyzed resolution of (R,S)-1-phenylethanol. nih.gov

Table 1: Examples of Biocatalytic Reduction of Methoxy-Substituted Acetophenones This table is interactive and can be sorted by clicking on the column headers.

| Biocatalyst | Substrate | Product Enantiomer | Enantiomeric Excess (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Saccharomyces uvarum S3 | 4-methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | 82 | 77 | rsc.org |

| Recombinant E. coli expressing LpSDR | p-methoxyacetophenone | (R)-1-(4-methoxyphenyl)ethanol | 99.6 | 99.5 | oup.com |

Development of Integrated Analytical Platforms for Rapid Chiral Analysis

The development of efficient synthetic methods for this compound necessitates parallel advancements in analytical techniques for rapid and accurate determination of enantiomeric purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the cornerstones of chiral analysis.

For HPLC, polysaccharide-based CSPs and cyclodextrin-based columns have shown great utility in separating the enantiomers of various aromatic alcohols. A significant development is the use of a γ-cyclodextrin metal-organic framework (γ-CD MOF) as a chiral stationary phase, which has demonstrated efficient separation of the enantiomers of the structurally similar (R,S)-2-methoxy-2-phenylethanol. semanticscholar.orgrsc.org This suggests its potential applicability for the analysis of this compound. The integration of chiral HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and selectivity, which is particularly valuable for in-process monitoring and analysis of complex reaction mixtures.

In the realm of gas chromatography, cyclodextrin-based capillary columns, such as those with permethylated β-cyclodextrin, are effective for the enantioseparation of volatile chiral alcohols like 1-phenylethanol (B42297) and its derivatives. chromforum.orggcms.cz

Future trends point towards the development of integrated analytical platforms that combine separation with real-time monitoring. The coupling of microreactors with online chiral HPLC or GC analysis can enable high-throughput screening of catalysts and optimization of reaction conditions. Furthermore, the development of chiral sensors and spectroscopic methods, such as those based on circular dichroism, could offer even faster, separation-free approaches for determining enantiomeric excess.

Table 2: Chiral Chromatography Techniques for Phenylethanol Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Analytical Technique | Chiral Stationary Phase/Column | Analyte | Key Findings | Reference |

|---|---|---|---|---|

| HPLC | γ-Cyclodextrin Metal-Organic Framework | (R,S)-2-methoxy-2-phenylethanol | Successful baseline separation of enantiomers. | semanticscholar.orgrsc.org |

| GC | Astec® CHIRALDEX™ B-PM | (R/S)-1-Phenylethanol | Good enantiomeric separation. |

Advanced Computational Modeling for Reaction Mechanism Elucidation

Advanced computational modeling has become an indispensable tool for understanding the intricate details of reaction mechanisms and the origins of stereoselectivity in asymmetric synthesis. For the production of this compound via the asymmetric reduction of 2-methoxyacetophenone, computational methods such as Density Functional Theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) are being employed to elucidate the transition states and enzyme-substrate interactions. almacgroup.comrsc.orgqub.ac.uk

In the context of biocatalytic reductions by alcohol dehydrogenases (ADHs), computational studies can model the binding of the ketone substrate and the NADPH cofactor within the enzyme's active site. nih.gov These models help to identify key amino acid residues that dictate the facial selectivity of the hydride transfer from the cofactor to the carbonyl carbon. almacgroup.comrsc.orgqub.ac.uknih.gov By simulating the energies of the diastereomeric transition states leading to the (S) and (R) products, researchers can predict and rationalize the observed enantioselectivity. almacgroup.comrsc.orgqub.ac.uk

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the enzyme and the conformational changes that occur during the catalytic cycle. almacgroup.comrsc.orgqub.ac.uknih.gov For example, the opening and closing of loops near the active site can play a crucial role in substrate orientation and product release. almacgroup.comrsc.orgqub.ac.uk These computational approaches are not only descriptive but also predictive, guiding the rational design of enzymes with improved activity and stereoselectivity through site-directed mutagenesis. By identifying steric clashes or favorable non-covalent interactions, specific mutations can be proposed to enhance the production of the desired (S)-enantiomer. rsc.org

For chemical asymmetric reductions, such as those employing chiral catalysts, DFT calculations can model the structure of the catalyst-substrate complex and the transition state of the hydride transfer. rsc.orgmdpi.comjst.go.jpd-nb.inforesearchgate.net This allows for a detailed understanding of how the chiral ligand environment dictates the stereochemical outcome of the reaction. The classic model for the CBS reduction, for instance, involves a six-membered cyclic transition state, and computational studies can refine this model and explain the observed enantioselectivity based on steric and electronic factors. chemtube3d.commdpi.comyoutube.comyoutube.com

Expansion of Applications in Enantioselective Catalysis and Material Science

The future applications of this compound are poised to expand significantly, particularly in the fields of enantioselective catalysis and material science. Its chiral nature makes it a valuable precursor for the synthesis of more complex chiral molecules and materials.

In enantioselective catalysis, this compound can serve as a chiral auxiliary, a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recovered. Furthermore, it can be used as a building block for the synthesis of novel chiral ligands for asymmetric metal catalysis or as a precursor for chiral organocatalysts. The development of ligands derived from this compound could lead to new catalytic systems with unique reactivity and selectivity.

In the realm of material science, there is a growing interest in the development of chiral polymers for applications such as enantioselective separations (as chiral stationary phases for chromatography), chiral recognition, and as materials with unique chiroptical properties. mdpi.com this compound can be incorporated as a chiral monomer into various polymer backbones, such as polythiophenes or polymers derived from norbornenes, to impart chirality to the resulting material. mdpi.commdpi.com The synthesis of chiral polymeric particles and mesoporous materials using chiral templates is another emerging area where this compound could find application. researchgate.net The specific stereochemistry and functional groups of this compound can influence the morphology and properties of these advanced materials.

The exploration of these applications will be driven by the need for new and efficient tools for asymmetric synthesis and the demand for novel chiral materials with tailored properties for a wide range of technological applications.

Q & A

Q. What are the most efficient synthetic routes for (S)-2-Methoxy-1-phenylethanol, and how can enantioselectivity be optimized?

this compound is synthesized via stereoselective methods. A highly enantioselective approach involves diphenylboryl triflate-catalyzed esterification of cyclic meso-dicarboxylic anhydrides using (R)-2-methoxy-1-phenylethanol as a chiral auxiliary, achieving >95% diastereomeric excess . Alternative methods include oxazaborolidine-catalyzed borane reduction of ketones (93–97% ee) or chiral ruthenium complex-mediated hydrogenation (98% ee) . Kinetic resolution via chiral tartaric acid derivatives (e.g., di-O-p-toluoyltartaric acid) is also effective for enantiopurity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Rotational Spectroscopy : Free jet microwave spectroscopy resolves conformational isomers by analyzing rotational constants and dipole moments, critical for distinguishing intramolecular hydrogen bonding and side-chain conformations (e.g., anti vs. gauche) .

- Chromatography : High-performance liquid chromatography (HPLC) with chiral columns validates enantiomeric excess.

- NMR/IR : -NMR confirms methoxy and phenyl group positioning, while IR identifies hydroxyl and ether functional groups.

Q. How does the methoxy group influence the compound’s physical properties compared to non-methoxylated analogs?

The methoxy group increases polarity, altering solubility (e.g., improved miscibility in polar solvents like methanol) and boiling points. For example, this compound has a higher boiling point than 2-phenylethanol due to stronger dipole-dipole interactions. Refractive index and density data for analogs (e.g., 2-phenylethanol) show deviations of Δn = 0.002–0.005 and excess molar volumes () of -0.2 to -0.5 cm/mol in binary mixtures .

Advanced Research Questions

Q. What catalytic systems enhance enantioselectivity in large-scale synthesis?

- Diphenylboryl Triflate : Enables telescoped synthesis of α-halo ether intermediates without isolating carcinogenic reagents, improving safety and yield .

- Noyori-Type Ruthenium Complexes : Achieve 98% ee in hydrogenation steps but require base additives (e.g., KOH) and optically active amines .

- Oxazaborolidines : Effective for asymmetric reductions but sensitive to moisture; optimal at -20°C in anhydrous THF .

Q. How can microbial systems be engineered for this compound production?

While no direct studies exist, microbial pathways for 2-phenylethanol (e.g., Saccharomyces cerevisiae converting L-phenylalanine) provide a template. Key challenges include:

Q. What are the conformational dynamics of this compound, and how do they affect reactivity?

Microwave spectroscopy reveals two dominant conformers stabilized by intramolecular O–H···N hydrogen bonds. The anti conformation predominates (70% abundance), while gauche conformers exhibit reduced stability due to steric hindrance from the methoxy group. These dynamics influence nucleophilic substitution rates and catalytic accessibility .

Q. How do data contradictions arise in enantiomeric excess measurements, and how can they be resolved?

Discrepancies in ee values (e.g., 93% vs. 97%) stem from:

- Analytical Method Bias : Chiral HPLC vs. polarimetry.

- Kinetic vs. Thermodynamic Control : Early-reaction vs. equilibrium sampling. Resolution: Cross-validate using multiple techniques (e.g., NMR with chiral shift reagents) and monitor time-dependent ee changes .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.